L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]-
Overview
Description
L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- is a derivative of the essential amino acid L-lysine. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. Its structure includes a lysine backbone with a protecting group, which is a combination of 4-methoxyphenyl and diphenylmethyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- typically involves the protection of the amino group of L-lysine. One common method is the use of the 4-methoxytrityl (MMT) group. The reaction involves the following steps:
Protection of the α-amino group: The α-amino group of L-lysine is protected using a fluorenylmethyloxycarbonyl (Fmoc) group.
Protection of the ε-amino group: The ε-amino group is then protected using the 4-methoxytrityl (MMT) group
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- undergoes several types of chemical reactions, including:
Substitution reactions: The protecting groups can be selectively removed under acidic conditions.
Oxidation and reduction reactions: The compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions
Acidic conditions: Used for the removal of the MMT protecting group.
Base conditions: Used for the removal of the Fmoc protecting group.
Major Products Formed
The major products formed from these reactions are the deprotected forms of L-lysine, which can then be used in further peptide synthesis or other biochemical applications .
Scientific Research Applications
L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its role in protein modification and interactions.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic peptides.
Industry: Used in the production of synthetic peptides and other biochemical compounds.
Mechanism of Action
The mechanism of action of L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- primarily involves its role as a protecting group. It prevents unwanted reactions at the amino group during peptide synthesis. The MMT group is stable under basic conditions but can be removed under mild acidic conditions, allowing for selective deprotection .
Comparison with Similar Compounds
Similar Compounds
N6-(4-Methoxytrityl)-L-lysine, N2-FMOC protected: Similar in structure but with an additional Fmoc protecting group.
Fmoc-Lys(MMt)-OH: Another derivative used in peptide synthesis
Uniqueness
L-Lysine, N6-[(4-methoxyphenyl)diphenylmethyl]- is unique due to its specific combination of protecting groups, which provides stability under a variety of conditions and allows for selective deprotection. This makes it particularly useful in complex peptide synthesis .
Properties
IUPAC Name |
(2S)-2-amino-6-[[(4-methoxyphenyl)-diphenylmethyl]amino]hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3/c1-31-23-17-15-22(16-18-23)26(20-10-4-2-5-11-20,21-12-6-3-7-13-21)28-19-9-8-14-24(27)25(29)30/h2-7,10-13,15-18,24,28H,8-9,14,19,27H2,1H3,(H,29,30)/t24-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSAUHWWUFRQEMX-DEOSSOPVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501254526 | |
Record name | N6-[(4-Methoxyphenyl)diphenylmethyl]-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159857-61-1 | |
Record name | N6-[(4-Methoxyphenyl)diphenylmethyl]-L-lysine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=159857-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N6-[(4-Methoxyphenyl)diphenylmethyl]-L-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501254526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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